![molecular formula C8H19ClN2O4 B13709848 2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)
2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride typically involves the reaction of tert-butylamine with nitropropane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various amino and nitro derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)ethyl methacrylate
- 2-(tert-Butylamino)ethyl acetate hydrobromide
- Ethyl 2-(tert-Butylamino)-4-hydroxy-4,5-dihydro-3-furancarboxylate
Uniqueness
2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H19ClN2O4 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-2-nitropropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C8H18N2O4.ClH/c1-7(2,3)9-4-8(5-11,6-12)10(13)14;/h9,11-12H,4-6H2,1-3H3;1H |
InChI Key |
IUFYWLRYZFDCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(CO)(CO)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


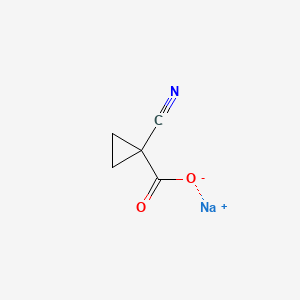
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
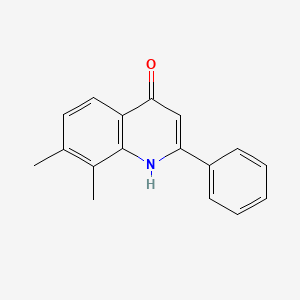
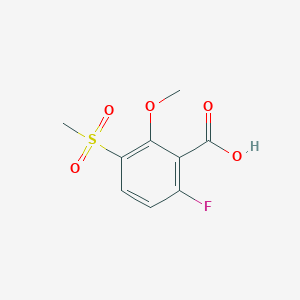

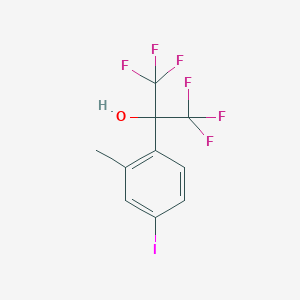
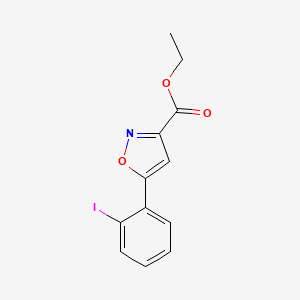
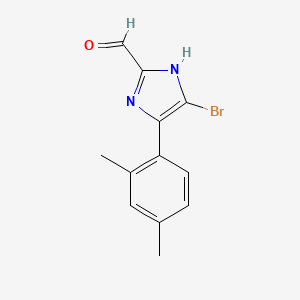
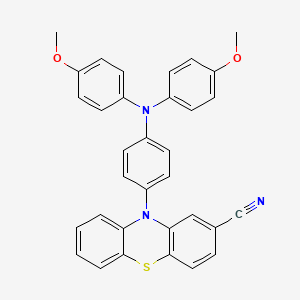


![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)

![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)
